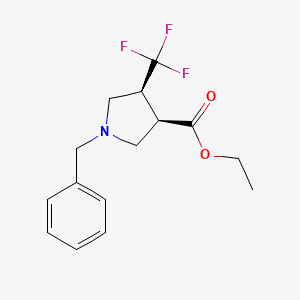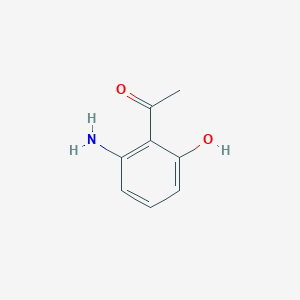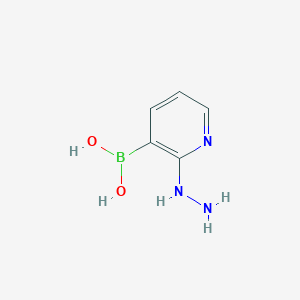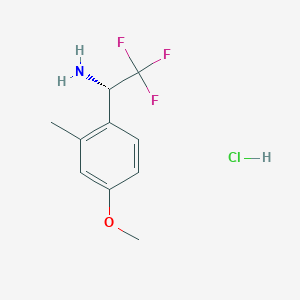![molecular formula C9H7F3N2O B13025214 (5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13025214.png)
(5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol is an organic compound with the molecular formula C7H6F3NO It is characterized by the presence of a trifluoromethyl group attached to a pyrrolo[2,3-B]pyridine ring system, along with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol typically involves the reaction of 5-(Trifluoromethyl)pyridine with methanol under suitable reaction conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
(5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent and catalyst in organic synthesis, particularly in fluorination reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
(5-(Trifluoromethyl)pyridin-2-yl)methanol: Similar structure but lacks the pyrrolo ring.
2-(Hydroxymethyl)-5-(trifluoromethyl)pyridine: Another related compound with similar functional groups.
Uniqueness
(5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol is unique due to the presence of both the trifluoromethyl group and the pyrrolo[2,3-B]pyridine ring system. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C9H7F3N2O |
|---|---|
Peso molecular |
216.16 g/mol |
Nombre IUPAC |
[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)6-1-5-2-7(4-15)14-8(5)13-3-6/h1-3,15H,4H2,(H,13,14) |
Clave InChI |
JIRJYPQQUVJIOP-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(NC2=NC=C1C(F)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,6-Dibromothieno[2,3-d]pyrimidine](/img/structure/B13025156.png)



![tert-Butyl2-hydroxy-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13025176.png)


![4-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13025182.png)
![1,6-Dimethyl-3-(3-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025190.png)

![4-Bromo-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13025210.png)
